molecular formula C8H17NO B12278273 3-(sec-Butyl)morpholine

3-(sec-Butyl)morpholine

Cat. No.: B12278273
M. Wt: 143.23 g/mol
InChI Key: OWGVQPIIJMNYNR-UHFFFAOYSA-N
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Description

3-(sec-Butyl)morpholine is a heterocyclic organic compound featuring a morpholine ring substituted with a sec-butyl group at the third position. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(sec-Butyl)morpholine typically involves the cyclization of amino alcohols with sec-butyl substituents. One common method is the reaction of 3-(sec-butyl)amino-1-propanol with formaldehyde under acidic conditions, leading to the formation of the morpholine ring .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(sec-Butyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

Mechanism of Action

The mechanism of action of 3-(sec-Butyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Uniqueness of 3-(sec-Butyl)morpholine: this compound stands out due to its sec-butyl substitution, which imparts unique steric and electronic properties. This substitution can enhance the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-butan-2-ylmorpholine

InChI

InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3

InChI Key

OWGVQPIIJMNYNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1COCCN1

Origin of Product

United States

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